3-(2-Methoxyethyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound that exhibits significant interest in medicinal chemistry and organic synthesis. This compound is characterized by a pyrrolidinone ring, which is a five-membered cyclic amide, substituted with a methoxyethyl group. Its structural formula can be represented as C₇H₁₃NO₂, indicating the presence of one nitrogen atom, two oxygen atoms, and a total of seven carbon atoms.
The compound can be derived from various synthetic pathways involving pyrrolidine derivatives and methoxyethyl substituents. It is often utilized in the synthesis of bioactive molecules due to its structural properties that facilitate further chemical modifications.
3-(2-Methoxyethyl)pyrrolidin-2-one falls under the category of pyrrolidinones, which are cyclic amides derived from pyrrolidine. This class of compounds is known for its diverse biological activities, including potential applications in pharmaceuticals.
The synthesis of 3-(2-Methoxyethyl)pyrrolidin-2-one can be approached through several methodologies:
The choice of method often depends on the desired yield and purity of the final product. For instance, cyclization reactions may require specific conditions such as temperature control and solvent selection to optimize yields.
The molecular structure of 3-(2-Methoxyethyl)pyrrolidin-2-one features a five-membered ring containing one nitrogen atom and one carbonyl group (C=O). The methoxyethyl group is attached to the nitrogen atom, enhancing the compound's solubility and reactivity.
3-(2-Methoxyethyl)pyrrolidin-2-one can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity for desired products.
The mechanism of action for 3-(2-Methoxyethyl)pyrrolidin-2-one largely depends on its chemical interactions in biological systems:
Data regarding specific mechanisms are still under investigation, emphasizing the need for further research into its biological activities.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
3-(2-Methoxyethyl)pyrrolidin-2-one finds applications in various scientific fields:
Pyrrolidin-2-one (γ-lactam) represents a privileged scaffold in medicinal chemistry due to its balanced physicochemical properties and versatile bioactivity. The scaffold's sp³-hybridized ring system enables three-dimensional exploration of pharmacophore space, while its non-planar conformation ("pseudorotation") facilitates adaptive binding to biological targets [3] [7]. The lactam moiety provides critical hydrogen-bonding capacity, with a carbonyl group acting as a strong hydrogen bond acceptor (HBA) and the N–H group (unless substituted) serving as a hydrogen bond donor (HBD). These features allow pyrrolidin-2-one derivatives to participate in key molecular interactions with enzymes and receptors, often mimicking natural peptide bonds or transition states [7].
The introduction of 3-(2-methoxyethyl)pyrrolidin-2-one specifically modifies this core scaffold with a polar side chain, enhancing water solubility while maintaining membrane permeability. Compared to aromatic heterocycles, pyrrolidin-2-one derivatives exhibit improved solubility profiles (CI_LogS = 0.809 vs. pyrrole's -0.542) and reduced lipophilicity (LogP = 0.459 vs. cyclopentane's 3.000), as shown in Table 1 [3] [7]. This balance is critical for optimizing bioavailability in drug candidates. The scaffold's prevalence in FDA-approved drugs (e.g., Tolperisone, Dexpramipexole) underscores its pharmacological relevance, particularly in central nervous system (CNS) and metabolic disease therapeutics [7].
Table 1: Physicochemical Comparison of Pyrrolidin-2-one Derivatives
Parameter | 3-(2-Methoxyethyl)pyrrolidin-2-one | Unsubstituted Pyrrolidin-2-one | Pyrrole |
---|---|---|---|
Molecular Weight (g/mol) | 143.17 | 85.11 | 67.09 |
LogP | -0.21 (calc) | 0.459 | 0.75 |
PSA (Ų) | 38.7 | 29.5 | 13.96 |
HBD Count | 1 | 1 | 1 |
HBA Count | 2 | 2 | 0.5 |
CI_LogS | -0.15 (calc) | 0.809 | -0.542 |
Calculated using QikProp (Schrödinger) and experimental data from literature [3] [7]
The 2-methoxyethyl side chain in 3-(2-methoxyethyl)pyrrolidin-2-one introduces critical steric and electronic modifications that enhance pharmacophore functionality. This substituent acts as a polar spacer, positioning the terminal methoxy group 5–7 Å from the lactam ring—a distance optimal for simultaneous engagement with complementary binding pockets in biological targets [4] [7]. The oxygen atoms in the side chain serve as additional hydrogen bond acceptors, increasing polar surface area (PSA ≈ 38.7 Ų) while maintaining moderate lipophilicity (calculated LogP ≈ -0.21). This balance addresses the "polarity paradox" in drug design, where high polarity improves solubility but often compromises membrane permeability [7].
Conformational analyses reveal that the 2-methoxyethyl group adopts three dominant rotameric states (gauche-gauche, gauche-anti, anti-gauche) with energy barriers <2 kcal/mol, enabling adaptive binding to diverse targets [6]. The substituent's electron-donating character also modulates the lactam ring's electronic properties:
These features make the derivative particularly valuable in targeting enzymes with extended hydrophobic pockets adjacent to polar catalytic sites, such as kinases and GPCRs. Table 2 quantifies the pharmacophore feature enhancements relative to unsubstituted pyrrolidin-2-one:
Table 2: Pharmacophore Features Enhanced by 2-Methoxyethyl Substituent
Feature Type | Unsubstituted Pyrrolidin-2-one | 3-(2-Methoxyethyl)pyrrolidin-2-one | Functional Impact |
---|---|---|---|
HBA Sites | 2 (carbonyl + N–H) | 4 (carbonyl + N–H + 2 ether O) | Improved target engagement in polar pockets |
Hydrophobic Volume | ~70 ų | ~110 ų | Enhanced van der Waals interactions |
Conformational Flexibility | Moderate (ΔG‡ ~3 kcal/mol) | High (ΔG‡ ~1.5 kcal/mol for side chain) | Adaptive binding to diverse targets |
Dipole Moment (D) | 1.411 | 2.8–3.2 (calc) | Stronger electrostatic complementarity |
Data derived from quantum mechanical calculations (M06-2X/6-311G(d,p)) and molecular dynamics simulations [6] [7]
Pyrrolidin-2-one scaffolds have evolved from natural product derivatives to synthetically optimized pharmacophores over four key phases:
Phase 1 (1950s–1970s): Natural Product InspirationEarly applications leveraged naturally occurring pyrrolidinones like the nostocyclopeptides (cyclic heptapeptides containing 3-aryl-pyrrolidin-2-one) as lead structures. Isolation of bioactive alkaloids (e.g., aegyptolidine A) demonstrated the scaffold's antimicrobial and anticancer potential [7]. Initial syntheses focused on proline derivatization, limiting structural diversity.
Phase 2 (1980s–1990s): Synthetic Methodology ExpansionAdvancements in ring-forming reactions enabled broader exploration:
This era produced the first clinical agent Tolperisone (2-methyl-3-phenylpyrrolidin-2-one), a muscle relaxant approved in 1963 that validated the scaffold's CNS bioavailability [7].
Phase 3 (2000s–2010s): Rational Pharmacophore OptimizationSystematic structure–activity relationship (SAR) studies revealed that C-3 alkyl/aryl substituents critically modulate target selectivity. Key developments included:
This phase yielded Dexpramipexole (3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene fused pyrrolidin-2-one), an investigational amyotrophic lateral sclerosis (ALS) therapeutic exploiting the scaffold's neuroprotective properties [7].
Phase 4 (2020s–Present): Computational Design & Hybrid ScaffoldsModern approaches integrate pharmacophore-based generative models (e.g., PGMG) with multi-component reactions to design complex derivatives like 3-(2-methoxyethyl)pyrrolidin-2-one. Key innovations:
Table 3: Evolution of Key Synthetic Strategies for Pyrrolidin-2-one Derivatives
Era | Dominant Strategies | Representative Compound | Bioactivity Target |
---|---|---|---|
1950s–1970s | Proline derivatization | Aegyptolidine A | Anticancer |
1980s–1990s | 1,3-Dipolar cycloadditions | Tolperisone | Muscle relaxation |
2000s–2010s | N-Acyliminium alkylation | Dexpramipexole | Neuroprotection |
2020s–Present | Transition metal catalysis & AI design | 3-(2-Methoxyethyl)pyrrolidin-2-one | Kinase inhibition & GPCR modulation |
Contemporary synthesis of 3-(2-methoxyethyl)pyrrolidin-2-one exemplifies this evolution, typically achieved via:
Step 1: N-Alkylation of pyrrolidin-2-one with 2-chloroethyl methyl ether (K₂CO₃, DMF, 60°C) Step 2: Directed lithiation at C-3 (LDA, THF, -78°C) Step 3: Electrophilic trapping with formaldehyde or ethylene oxide [7]
This route achieves yields >75% with >98% regioselectivity, demonstrating modern efficiency in accessing optimized derivatives [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3